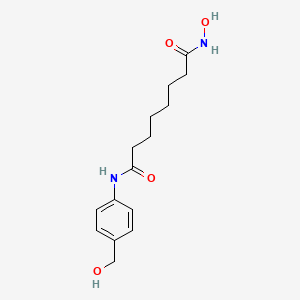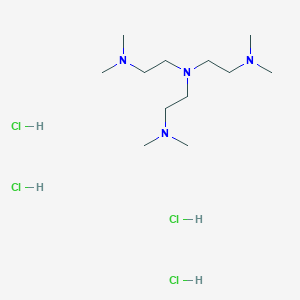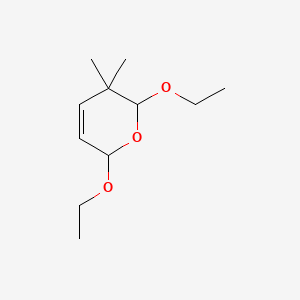
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran is an organic compound belonging to the pyran family. This compound is characterized by its unique structure, which includes two ethoxy groups and a dimethyl group attached to a dihydropyran ring. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: Substitution reactions can replace one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or aldehydes, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid methyl ester
- 2,5-Dichloro-2,5-dimethyl-2,5-dihydropyran
Uniqueness
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran is unique due to its specific structure, which includes two ethoxy groups and a dimethyl group. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds. Its versatility in various chemical reactions and applications in different scientific fields further highlights its uniqueness.
Propriétés
Numéro CAS |
327-65-1 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
2,6-diethoxy-3,3-dimethyl-2,6-dihydropyran |
InChI |
InChI=1S/C11H20O3/c1-5-12-9-7-8-11(3,4)10(14-9)13-6-2/h7-10H,5-6H2,1-4H3 |
Clé InChI |
YIHDVHOKLASBJL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C=CC(C(O1)OCC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)

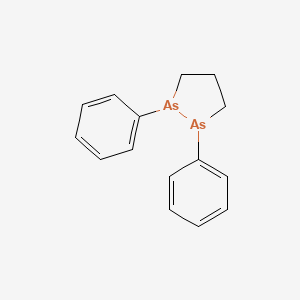
![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)
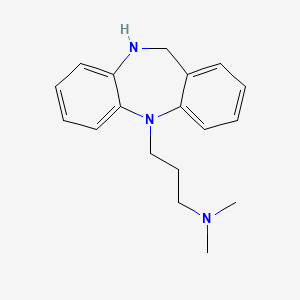

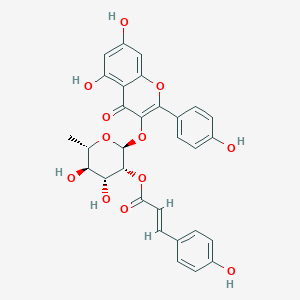
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
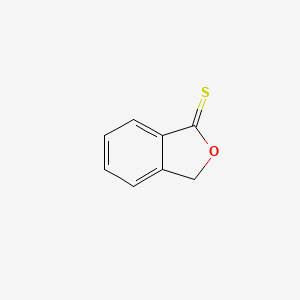

![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
